molecular formula C15H20N2O4 B1439770 1-Boc-3,3-dimethyl-6-nitroindoline CAS No. 1049677-52-2

1-Boc-3,3-dimethyl-6-nitroindoline

Cat. No.: B1439770
CAS No.: 1049677-52-2
M. Wt: 292.33 g/mol
InChI Key: LXCSKRDBTOIEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3,3-dimethyl-6-nitroindoline is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, two methyl groups at the 3-position, and a nitro group at the 6-position. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3,3-dimethyl-6-nitroindoline typically involves the following steps:

    Protection: The nitrogen atom is protected by introducing the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3,3-dimethyl-6-nitroindoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Trifluoroacetic acid (TFA)

    Oxidation: Potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 1-Amino-3,3-dimethyl-6-nitroindoline

    Substitution: 3,3-Dimethyl-6-nitroindoline

    Oxidation: 1-Boc-3,3-dimethyl-6-nitroindole

Scientific Research Applications

1-Boc-3,3-dimethyl-6-nitroindoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Material Science: Indoline derivatives are explored for their photochromic properties and potential use in optical materials.

    Pharmaceutical Industry: It is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3,3-dimethylindoline: Lacks the nitro group at the 6-position.

    1-Boc-6-nitroindoline: Lacks the methyl groups at the 3-position.

    3,3-Dimethyl-6-nitroindoline: Lacks the Boc protecting group.

Uniqueness

1-Boc-3,3-dimethyl-6-nitroindoline is unique due to the combination of the Boc protecting group, the nitro group, and the methyl groups. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules.

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-6-nitro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-14(2,3)21-13(18)16-9-15(4,5)11-7-6-10(17(19)20)8-12(11)16/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCSKRDBTOIEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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